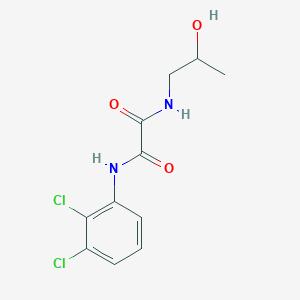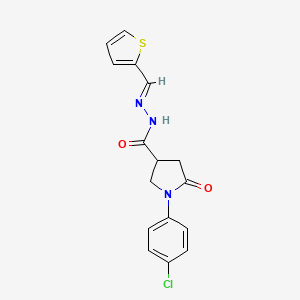
1-(4-chlorophenyl)-5-oxo-N'-(2-thienylmethylene)-3-pyrrolidinecarbohydrazide
描述
1-(4-chlorophenyl)-5-oxo-N'-(2-thienylmethylene)-3-pyrrolidinecarbohydrazide, also known as CPTH, is a small molecule inhibitor that has been synthesized and extensively studied in recent years. This compound has shown promising results in various scientific research applications, including cancer research, neurodegenerative disease research, and more.
作用机制
1-(4-chlorophenyl)-5-oxo-N'-(2-thienylmethylene)-3-pyrrolidinecarbohydrazide is an inhibitor of the enzyme histone deacetylase 6 (HDAC6). HDAC6 is involved in the regulation of various cellular processes, including protein degradation, cell migration, and cell division. By inhibiting HDAC6, 1-(4-chlorophenyl)-5-oxo-N'-(2-thienylmethylene)-3-pyrrolidinecarbohydrazide can modulate these processes and affect cellular function. Additionally, 1-(4-chlorophenyl)-5-oxo-N'-(2-thienylmethylene)-3-pyrrolidinecarbohydrazide has been found to inhibit the activity of heat shock protein 90 (HSP90), which is involved in the folding and stabilization of various proteins.
Biochemical and Physiological Effects
The inhibition of HDAC6 and HSP90 by 1-(4-chlorophenyl)-5-oxo-N'-(2-thienylmethylene)-3-pyrrolidinecarbohydrazide has various biochemical and physiological effects. In cancer cells, 1-(4-chlorophenyl)-5-oxo-N'-(2-thienylmethylene)-3-pyrrolidinecarbohydrazide has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In neurons, 1-(4-chlorophenyl)-5-oxo-N'-(2-thienylmethylene)-3-pyrrolidinecarbohydrazide has been found to protect against oxidative stress and reduce inflammation, leading to neuroprotection. In infectious disease research, 1-(4-chlorophenyl)-5-oxo-N'-(2-thienylmethylene)-3-pyrrolidinecarbohydrazide has been found to inhibit the replication of certain viruses by disrupting viral protein interactions.
实验室实验的优点和局限性
One of the main advantages of using 1-(4-chlorophenyl)-5-oxo-N'-(2-thienylmethylene)-3-pyrrolidinecarbohydrazide in lab experiments is its specificity. 1-(4-chlorophenyl)-5-oxo-N'-(2-thienylmethylene)-3-pyrrolidinecarbohydrazide specifically targets HDAC6 and HSP90, which allows for more precise modulation of cellular processes. Additionally, 1-(4-chlorophenyl)-5-oxo-N'-(2-thienylmethylene)-3-pyrrolidinecarbohydrazide has been shown to have low toxicity in various cell lines, making it a safe compound to use in lab experiments. However, one limitation of using 1-(4-chlorophenyl)-5-oxo-N'-(2-thienylmethylene)-3-pyrrolidinecarbohydrazide is its solubility. 1-(4-chlorophenyl)-5-oxo-N'-(2-thienylmethylene)-3-pyrrolidinecarbohydrazide has low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are many future directions for further research on 1-(4-chlorophenyl)-5-oxo-N'-(2-thienylmethylene)-3-pyrrolidinecarbohydrazide. One possible direction is to investigate the potential of 1-(4-chlorophenyl)-5-oxo-N'-(2-thienylmethylene)-3-pyrrolidinecarbohydrazide as a therapeutic agent for various diseases. 1-(4-chlorophenyl)-5-oxo-N'-(2-thienylmethylene)-3-pyrrolidinecarbohydrazide has shown promising results in cancer research, neurodegenerative disease research, and infectious disease research, and further studies could explore its potential as a treatment for these diseases. Another direction is to investigate the structure-activity relationship of 1-(4-chlorophenyl)-5-oxo-N'-(2-thienylmethylene)-3-pyrrolidinecarbohydrazide and develop more potent analogs. Finally, further studies could investigate the potential of 1-(4-chlorophenyl)-5-oxo-N'-(2-thienylmethylene)-3-pyrrolidinecarbohydrazide in combination with other compounds or therapies to enhance its efficacy.
科学研究应用
1-(4-chlorophenyl)-5-oxo-N'-(2-thienylmethylene)-3-pyrrolidinecarbohydrazide has been extensively studied in various scientific research applications. It has shown promising results in cancer research, where it has been found to inhibit the growth of various cancer cell lines. 1-(4-chlorophenyl)-5-oxo-N'-(2-thienylmethylene)-3-pyrrolidinecarbohydrazide has also been studied in neurodegenerative disease research, where it has been found to protect neurons from oxidative stress and reduce inflammation. Additionally, 1-(4-chlorophenyl)-5-oxo-N'-(2-thienylmethylene)-3-pyrrolidinecarbohydrazide has been studied in infectious disease research, where it has been found to inhibit the replication of certain viruses.
属性
IUPAC Name |
1-(4-chlorophenyl)-5-oxo-N-[(E)-thiophen-2-ylmethylideneamino]pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S/c17-12-3-5-13(6-4-12)20-10-11(8-15(20)21)16(22)19-18-9-14-2-1-7-23-14/h1-7,9,11H,8,10H2,(H,19,22)/b18-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHRWPSMQBGDJW-GIJQJNRQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NN=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)N/N=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



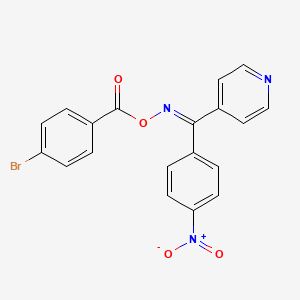
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3909719.png)
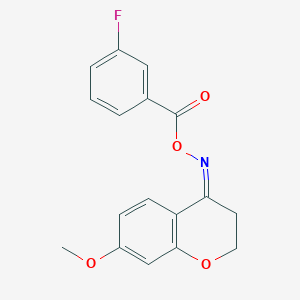
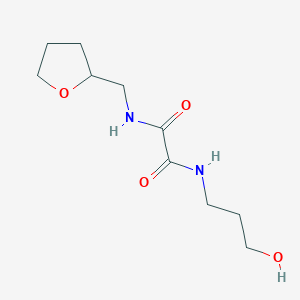
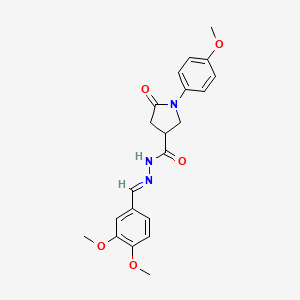
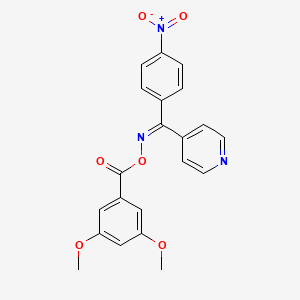
![2-{2-[3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3909755.png)
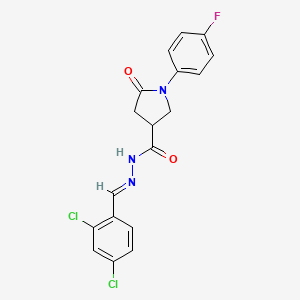
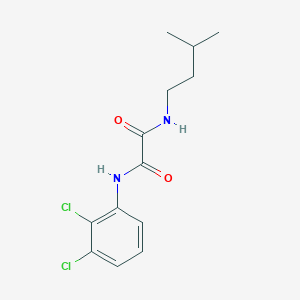
![2-(3-{[1-(2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B3909770.png)
![N'-{4-[(3-chloro-2-propen-1-yl)oxy]benzylidene}-2-(4-nitrophenyl)acetohydrazide](/img/structure/B3909787.png)
![3,4-dimethoxy-N'-[(4-methoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B3909793.png)
![N-[2-(2-thienyl)-1-({[3-(trifluoromethyl)phenyl]amino}carbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B3909803.png)
